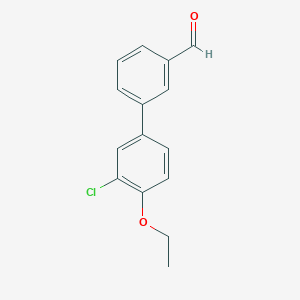

Benzoyl chloride, 2,5-dichloro-4-nitro-

説明

科学的研究の応用

Antibacterial Applications

2,5-Dichloro-4-nitro benzoyl chloride is utilized in the synthesis of 1,3,4-oxadiazole derivatives. These derivatives, resulting from the reaction of benzoyl chloride with various chloro and nitro benzoyl chlorides with oxasemicarbazide, have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. Such applications are crucial in the pharmaceutical field, where new antibacterial agents are constantly sought after to combat antibiotic resistance (Singh, 2012).

Chemical Reactivity and Synthesis

The compound exhibits unique reactivity under specific conditions. For instance, a combination of benzoyl chloride and nitrobenzene, typically non-reactive, undergoes a reaction when initially subjected to ultrasound and then heated. This reaction results in the formation of benzoic anhydride, hydrochloric acid, nitrous, and nitric acid, highlighting the compound's potential in intricate chemical synthesis processes (Vinatoru et al., 2002).

Material Science and Modification

2,5-Dichloro-4-nitro benzoyl chloride is involved in the homogeneous acylation of cellulose with benzoyl chlorides. This process, conducted in an ionic liquid medium, enables the synthesis of cellulose benzoates with varying degrees of substitution. These modified cellulose materials have broad applications, ranging from biodegradable films to drug delivery systems (Zhang et al., 2009).

Safety And Hazards

“Benzoyl chloride, 2,5-dichloro-4-nitro-” should be handled with care. It may be harmful by ingestion and skin absorption . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may also cause respiratory irritation . It should be used only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2,5-dichloro-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO3/c8-4-2-6(11(13)14)5(9)1-3(4)7(10)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINNQRYZVDJBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoyl chloride, 2,5-dichloro-4-nitro- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1446659.png)

![3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1446660.png)

![3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1446661.png)

![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1446662.png)

![1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1446664.png)

![7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1446666.png)

![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1446670.png)